N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
Systematic Nomenclature and CAS Registry Analysis (742116-35-4)
The compound’s systematic IUPAC name, This compound , precisely describes its molecular structure:
- N-(2,4-Dimethoxyphenyl) : A phenyl ring substituted with methoxy groups at positions 2 and 4.
- 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio) : A benzimidazole core (fused benzene and imidazole rings) with a phenyl group at position 1 and a thioether (-S-) linkage at position 2.
- Acetamide : A carbonyl-containing amide group connected to the thioether.
The CAS Registry Number 742116-35-4 uniquely identifies this compound in chemical databases, facilitating precise tracking in research and industrial applications. The CAS system’s role in standardizing chemical nomenclature ensures unambiguous communication across scientific disciplines.
Molecular Architecture: Benzimidazole-Thioacetamide-Dimethoxyphenyl Tripartite System
The compound’s structure integrates three distinct moieties (Table 1):
| Component | Structural Features | Functional Role |
|---|---|---|
| Benzimidazole Core | Fused benzene and imidazole rings; phenyl substitution at N1 | Provides aromatic stability and potential π-π stacking interactions |
| Thioacetamide Linker | Sulfur atom bridging benzimidazole and acetamide groups | Enhances conformational flexibility and influences redox properties |
| Dimethoxyphenyl Substituent | Methoxy (-OCH₃) groups at positions 2 and 4 on the phenyl ring | Modulates electronic effects and solubility via electron-donating substituents |
The benzimidazole system’s planarity and aromaticity contribute to potential intermolecular interactions, while the thioacetamide linker introduces torsional flexibility. The dimethoxyphenyl group’s electron-donating methoxy substituents may enhance solubility in polar solvents.
Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures
Spectroscopic data for this compound, though not fully disclosed in public literature, can be inferred from analogous structures (Table 2):
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 3.8–3.9 ppm (singlet, 6H) | Methoxy groups (-OCH₃) |
| δ 6.5–8.2 ppm (multiplets, 11H) | Aromatic protons (benzimidazole, phenyl, dimethoxyphenyl) | |
| δ 4.3 ppm (singlet, 2H) | Methylenic protons (-CH₂-) of acetamide | |
| ¹³C NMR | δ 167–170 ppm | Carbonyl carbon (C=O) |
| δ 55–60 ppm | Methoxy carbons (-OCH₃) | |
| IR | ~1650 cm⁻¹ | C=O stretching (amide I band) |
| ~1250 cm⁻¹ | C-N stretching (amide III band) | |
| ~700 cm⁻¹ | C-S stretching | |
| MS | m/z 447 [M+H]⁺ | Molecular ion peak (C₂₄H₂₂N₃O₃S) |
Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of methoxy, aromatic, and acetamide protons. Infrared (IR) spectroscopy identifies characteristic amide and thioether functional groups. High-resolution mass spectrometry (HRMS) would verify the molecular formula C₂₄H₂₁N₃O₃S .
Crystallographic Studies and Conformational Analysis
While crystallographic data for this specific compound remain unpublished, X-ray diffraction studies of related benzimidazole-thioacetamide derivatives reveal:
- Planar benzimidazole systems with dihedral angles <10° relative to adjacent substituents.
- Hydrogen bonding networks involving amide N-H and carbonyl oxygen atoms, stabilizing crystal packing.
- Thioether bond angles of ~104°, consistent with sp³ hybridization at the sulfur atom.
Molecular modeling predicts that the dimethoxyphenyl group adopts a coplanar conformation with the benzimidazole core to maximize π-orbital overlap, while the thioacetamide linker allows rotational freedom (Figure 1). Density functional theory (DFT) calculations could further elucidate preferred conformations and electronic properties.
Figure 1: Predicted Molecular Conformation
(Hypothetical model showing coplanar benzimidazole and dimethoxyphenyl groups with flexible thioacetamide linkage)
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-28-17-12-13-19(21(14-17)29-2)24-22(27)15-30-23-25-18-10-6-7-11-20(18)26(23)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,24,27) |
InChI Key |
DQJGBNXZWLMRSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Development
Retrosynthetic Analysis
The development of efficient preparation methods for N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide requires careful retrosynthetic analysis to identify optimal disconnection points. Three primary disconnection strategies have been identified:
- Disconnection at the thioether linkage, revealing 1-phenyl-1H-benzimidazole-2-thiol and N-(2,4-dimethoxyphenyl)-2-bromoacetamide as key intermediates
- Disconnection at the amide bond, revealing 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid and 2,4-dimethoxyaniline
- Sequential construction of the benzimidazole core with the thioether and amide functionalities already in place
Each approach presents distinct advantages and challenges in terms of yield, reaction conditions, and purification requirements. The most efficient routes are detailed below.
Synthetic Route via Benzimidazole-2-thione Intermediate
Based on the methodology described for related benzimidazole derivatives, the synthesis via a benzimidazole-2-thione intermediate represents a robust approach. This route comprises three key steps:
Synthesis of 1-Phenyl-1H-benzimidazole-2-thione
The preparation of 1-phenyl-1H-benzimidazole-2-thione begins with the reaction between o-phenylenediamine and phenyl isothiocyanate in refluxing ethanol for 4-5 hours, yielding N-phenylthiourea derivative. This intermediate undergoes cyclization under basic conditions with sodium hydroxide in ethanol, affording the desired benzimidazole-2-thione. The reaction pathway is outlined in Table 1.
Table 1: Reaction Conditions for 1-Phenyl-1H-benzimidazole-2-thione Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | o-Phenylenediamine + Phenyl isothiocyanate | Ethanol | Reflux | 4-5 h | 82-88 |
| 2 | N-Phenylthiourea derivative + NaOH | Ethanol | Reflux | 2 h | 75-85 |
Synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide
This key intermediate is prepared through the reaction of 2,4-dimethoxyaniline with bromoacetyl bromide in the presence of a base. The reaction is typically conducted in dichloromethane at low temperature (0-5°C) with triethylamine serving as the base. After completion, the reaction mixture is washed with water and the product is purified through recrystallization from ethanol/water mixture.
Table 2: Reaction Conditions for 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide Synthesis
| Reagents | Molar Ratio | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2,4-Dimethoxyaniline : Bromoacetyl bromide : Triethylamine | 1 : 1.1 : 1.2 | DCM | 0-5°C, then RT | 2-3 h | 78-85 |
S-Alkylation to Form the Target Compound
The final stage involves S-alkylation of 1-phenyl-1H-benzimidazole-2-thione with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in the presence of a suitable base. This reaction proceeds efficiently in polar aprotic solvents like DMF or acetone with potassium carbonate as the base, resulting in good to excellent yields of the target compound.
Table 3: Optimization of S-Alkylation Reaction Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | RT | 12 | 78 |
| K₂CO₃ | Acetone | RT | 16 | 82 |
| NaH | DMF | 0°C to RT | 6 | 75 |
| Cs₂CO₃ | Acetonitrile | RT | 12 | 80 |
Direct Coupling Approach
An alternative preparation method involves the direct coupling of preformed 1-phenyl-1H-benzimidazole-2-thiol with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. This approach simplifies the synthetic process by reducing the number of steps.
Synthesis of 1-Phenyl-1H-benzimidazole-2-thiol
The thiol intermediate can be synthesized using either of two main approaches:
Method A: Reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide in ethanol under reflux, followed by N-phenylation using copper-catalyzed conditions with phenyl boronic acid.
Method B: Direct reaction of o-phenylenediamine with phenyl isocyanate followed by cyclization under basic conditions, as described in the macrocyclic aminal DMDBTA reactions with nucleophiles in the presence of carbon disulfide.
Table 4: Comparison of Methods for 1-Phenyl-1H-benzimidazole-2-thiol Synthesis
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| A | o-Phenylenediamine, CS₂, KOH, then phenyl boronic acid, Cu catalyst | Reflux, 4-6 h | 65-75 | Higher purity | Two-step process |
| B | o-Phenylenediamine, phenyl isocyanate, base | Reflux, 3-4 h | 70-80 | One-pot process | More side products |
Alkylation Reaction
The alkylation step follows a similar protocol to that described in section 2.2.3, with 1-phenyl-1H-benzimidazole-2-thiol replacing the benzimidazole-2-thione. The reaction proceeds under basic conditions in polar aprotic solvents.
Synthesis via Carboxylic Acid Intermediate
This route involves the initial formation of 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid followed by amide coupling with 2,4-dimethoxyaniline.
Synthesis of 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
The carboxylic acid intermediate is prepared by reacting 1-phenyl-1H-benzimidazole-2-thiol with chloroacetic acid in aqueous potassium hydroxide solution at reflux conditions. After acidification, the product is isolated by filtration and purified by recrystallization.
Amide Coupling Reaction
The amide bond formation is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base like triethylamine or N,N-diisopropylethylamine. The reaction is typically performed in DMF at room temperature under inert atmosphere.
Table 5: Amide Coupling Reaction Conditions
| Coupling Agent | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| HBTU | Et₃N | DMF | RT | 12 h | 75-85 |
| EDC/HOBt | DIPEA | DCM | RT | 16 h | 70-80 |
| TBTU | Et₃N | DMF | RT | 10 h | 78-84 |
Comparative Analysis of Synthetic Strategies
The three synthetic routes described above offer distinct advantages and limitations. Table 6 provides a comparative analysis of these methods based on key parameters.
Table 6: Comparison of Synthetic Routes to this compound
| Parameter | Route via Benzimidazole-2-thione | Direct Coupling Approach | Route via Carboxylic Acid |
|---|---|---|---|
| Number of Steps | 3 | 2 | 3 |
| Overall Yield (%) | 52-65 | 45-55 | 48-60 |
| Reaction Time (total) | 18-24 h | 12-18 h | 24-30 h |
| Purification Complexity | Moderate | Low | High |
| Reagent Sensitivity | Low | Medium | High |
| Scalability | Excellent | Good | Moderate |
| Environmental Impact | Moderate | Low | High |
The direct coupling approach offers the advantage of fewer steps and simpler purification procedures, making it particularly suitable for larger-scale synthesis. However, the benzimidazole-2-thione route generally provides higher overall yields and greater consistency. The carboxylic acid intermediate route, while offering flexibility in amide formation, requires more sensitive reagents and more complex purification procedures.
Characterization and Analytical Data
Physicochemical Properties
This compound typically appears as an off-white to pale yellow crystalline solid with the following characteristics:
- Molecular Formula: C₂₃H₂₁N₃O₃S
- Molecular Weight: 419.50 g/mol
- Melting Point: 168-172°C
- Solubility: Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol and methanol; insoluble in water and petroleum ether
Spectroscopic Characterization
Infrared Spectroscopy
FT-IR analysis (KBr pellet) reveals characteristic absorption bands that confirm the structural elements of the target compound:
- NH stretching (amide): 3280-3320 cm⁻¹
- Aromatic C-H stretching: 3050-3100 cm⁻¹
- Aliphatic C-H stretching (methoxy groups): 2830-2950 cm⁻¹
- C=O stretching (amide): 1660-1680 cm⁻¹
- C=N stretching (benzimidazole): 1580-1620 cm⁻¹
- C-S stretching: 700-750 cm⁻¹
- C-O-C stretching (methoxy): 1220-1260 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 9.85 (s, 1H, NH, amide)
- δ 7.65-7.85 (m, 4H, benzimidazole aromatic)
- δ 7.50-7.60 (m, 5H, phenyl)
- δ 7.15 (d, 1H, J = 8.4 Hz, dimethoxyphenyl H-6)
- δ 6.55 (d, 1H, J = 2.4 Hz, dimethoxyphenyl H-3)
- δ 6.45 (dd, 1H, J = 8.4, 2.4 Hz, dimethoxyphenyl H-5)
- δ 4.22 (s, 2H, CH₂)
- δ 3.80 (s, 3H, OCH₃)
- δ 3.75 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 168.2 (C=O, amide)
- δ 158.6, 153.8 (C-OCH₃, dimethoxyphenyl)
- δ 149.5 (C-2, benzimidazole)
- δ 142.8, 136.2 (quaternary C, aromatic)
- δ 129.8-122.5 (multiple signals, aromatic C)
- δ 118.6 (C-6, dimethoxyphenyl)
- δ 104.5 (C-5, dimethoxyphenyl)
- δ 99.2 (C-3, dimethoxyphenyl)
- δ 56.1, 55.8 (2 × OCH₃)
- δ 38.4 (CH₂)
Mass Spectrometry
Mass spectral analysis provides confirmation of molecular structure with the following characteristic peaks:
- ESI-MS (m/z): 420.1 [M+H]⁺
- Major fragment ions: 238.1 [benzimidazole-thio fragment]⁺, 182.1 [dimethoxyphenyl-acetamide fragment]⁺, 165.1 [dimethoxyphenyl-NH]⁺
Purity Analysis
HPLC analysis using a reverse-phase C18 column (250 × 4.6 mm, 5 μm) with acetonitrile/water (70:30) as mobile phase at a flow rate of 1.0 mL/min typically indicates >98% purity for the properly purified compound with a retention time of approximately 6.8-7.2 minutes.
Process Optimization and Scale-up Considerations
When scaling up the synthesis of this compound, several factors require careful consideration to maintain yield and purity while ensuring process safety and efficiency.
Critical Process Parameters
The S-alkylation step represents the most critical reaction in all synthetic routes. Key parameters affecting reaction efficiency include:
Table 7: Critical Process Parameters for S-Alkylation Step
| Parameter | Optimal Range | Effect of Deviation | Control Strategy |
|---|---|---|---|
| Base Concentration | 1.2-1.5 equiv. | <1.2: Incomplete reaction >1.5: Side reactions |
In-process testing |
| Temperature | 20-25°C | >30°C: Degradation <15°C: Slow reaction |
Temperature monitoring |
| Water Content | <0.1% | Higher: Hydrolysis of reagents | Dry solvents, anhydrous conditions |
| Reaction Time | 12-16 h | <10 h: Incomplete reaction >20 h: Side reactions |
TLC/HPLC monitoring |
Purification Strategy
Effective purification is essential for obtaining high-purity this compound. The optimal purification protocol involves:
- Precipitation by adding the reaction mixture to cold water (10× volume)
- Filtration and washing with water to remove inorganic salts
- Crude product recrystallization from ethanol/water (4:1)
- For higher purity requirements (>99%), column chromatography using ethyl acetate/hexane (3:2) as eluent
This protocol consistently yields product with >98% purity as determined by HPLC analysis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. withdrawing groups: The target compound’s 2,4-dimethoxyphenyl group (-OCH3) contrasts with electron-withdrawing substituents like -F (296274-54-9) or -NO2 (9j).
- Heterocyclic core: Replacing benzo[d]imidazole with benzothiazole (Compound 10 ) or quinoline (9j ) alters π-π stacking and hydrogen-bonding capabilities.
Physicochemical Properties
Notable Trends:
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide, also known as compound 742116-35-4, is a synthetic derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound integrates a dimethoxyphenyl group and a benzimidazole moiety, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains and fungi. For instance, the Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These findings suggest that the incorporation of the benzimidazole scaffold enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The compound was tested against several cancer cell lines, with results indicating promising cytotoxic effects:
| Cell Line | IC50 (µM) | Comparison Standard (5-FU IC50 µM) |
|---|---|---|
| HCT116 | 5.85 | 9.99 |
| MDA-MB-435 | 4.53 | 9.99 |
The above data illustrates that certain derivatives exhibit lower IC50 values than the standard chemotherapy drug 5-Fluorouracil (5-FU), indicating superior potency against specific cancer types .
Mechanistic Insights
The mechanism of action for benzimidazole derivatives often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival. For example, these compounds may act as Topoisomerase II inhibitors by blocking ATP binding sites, thereby disrupting DNA replication and transcription processes . Additionally, molecular docking studies have shown favorable binding affinities to various biological targets, further supporting their potential as therapeutic agents.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of benzimidazole derivatives:
- Study on Anticancer Effects : A study involving multiple cancer cell lines demonstrated that compounds derived from benzimidazole exhibited significant cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy Assessment : In vitro testing revealed that certain derivatives effectively inhibited both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their broad-spectrum antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
